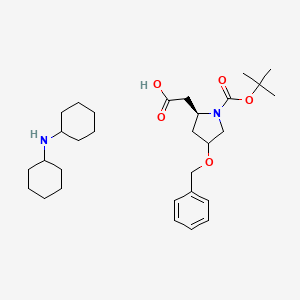

Boc-L-beta-Homohydroxyproline(OBzl)-DCHA

説明

Significance of Non-Canonical Amino Acids as Advanced Building Blocks

Non-canonical amino acids (ncAAs) offer a vast expansion of the chemical space accessible to peptide and protein engineers. univie.ac.atnih.gov By incorporating ncAAs, scientists can introduce a wide array of functionalities not found in natural proteins, such as unique side chains, altered backbones, and specific spectroscopic probes. ucsb.edunih.gov This allows for the fine-tuning of a molecule's physicochemical properties, including its stability, solubility, and bioavailability. nih.gov Furthermore, the strategic placement of ncAAs can lead to enhanced biological activity and the development of novel therapeutic agents. ucsb.edu The ability to move beyond nature's toolkit provides a powerful strategy for designing molecules with tailored functions for applications in drug discovery, materials science, and biocatalysis. nih.govacs.org

Overview of Beta-Amino Acids as Key Components in Peptide and Peptidomimetic Research

Beta-amino acids are structural isomers of the common alpha-amino acids, distinguished by the placement of the amino group on the beta-carbon of the carboxylic acid. nih.govresearchgate.neteurekaselect.com This seemingly subtle change has profound implications for the resulting peptide's structure and function. Peptides composed of beta-amino acids, known as beta-peptides, can adopt stable, well-defined secondary structures, including helices and sheets, that are distinct from those formed by alpha-peptides. acs.org

A crucial advantage of incorporating beta-amino acids into peptide chains is their enhanced resistance to enzymatic degradation. nih.govresearchgate.net Proteases, which readily cleave the peptide bonds of alpha-amino acids, are often unable to recognize and hydrolyze the modified backbone of beta-peptides. researchgate.net This increased stability makes beta-amino acids highly attractive components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. wjarr.com The diverse stereochemistry and substitution patterns possible with beta-amino acids provide a versatile platform for creating a wide range of bioactive molecules. nih.govresearchgate.net

Contextualizing Beta-Homohydroxyproline Derivatives within the Landscape of Conformationally Constrained Amino Acids in Peptide Science

Within the diverse family of non-canonical amino acids, those that impose conformational constraints on the peptide backbone are of particular interest. Proline and its derivatives are well-known for their ability to restrict the torsional angles of the peptide backbone, often inducing turns and specific secondary structures. sigmaaldrich.com Beta-homohydroxyproline derivatives, such as Boc-L-beta-Homohydroxyproline(OBzl)-DCHA, build upon this principle by introducing both the conformational rigidity of the proline ring and the extended backbone of a beta-amino acid. nih.govrsc.org

The incorporation of such constrained amino acids is a powerful strategy to pre-organize a peptide into a specific bioactive conformation, which can lead to increased binding affinity and specificity for its biological target. nih.gov The rigid structure of the proline ring in beta-homohydroxyproline derivatives reduces the entropic penalty upon binding, a key factor in designing potent peptide-based drugs. rsc.org These derivatives serve as valuable tools for elucidating structure-activity relationships and for the rational design of peptides with predictable and stable three-dimensional structures. sigmaaldrich.com

Chemical Profile of this compound

This compound is a protected, non-canonical amino acid derivative that serves as a specialized building block in solid-phase peptide synthesis. Its structure is designed for controlled incorporation into a growing peptide chain.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1217528-91-0 cusabio.com, 1217832-67-1 chemicalbook.com, 336182-09-3 |

| Molecular Formula | C30H48N2O5 |

| Molecular Weight | 516.72 g/mol |

| Property | Value |

| Appearance | Lyophilized powder cusabio.com |

| Purity | ≥95% cusabio.com |

| Storage Conditions | -20°C cusabio.com |

| Boiling Point (Predicted) | 616.7±55.0 °C chemicalbook.com |

| Density (Predicted) | 1.258±0.06 g/cm3 chemicalbook.com |

| pKa (Predicted) | 4.31±0.10 chemicalbook.com |

Detailed Research Findings and Applications

While extensive, peer-reviewed studies focusing solely on the synthesis and conformational analysis of peptides containing this compound are not widely available in the public domain, its role as a building block can be inferred from its chemical structure and the broader literature on related compounds.

The key features of this compound are the Boc (tert-butyloxycarbonyl) and OBzl (benzyl ester) protecting groups, and the dicyclohexylamine (B1670486) (DCHA) salt. The Boc group protects the amino terminus, while the benzyl (B1604629) group protects the hydroxyl functionality on the proline ring. The DCHA salt enhances the stability and handling of the compound. These protecting groups are strategically chosen for their compatibility with standard peptide synthesis protocols, allowing for the precise and sequential addition of amino acids to a growing peptide chain.

The primary application of this compound is in the synthesis of peptidomimetics with constrained conformations. The beta-homohydroxyproline core introduces a unique structural element that can influence the folding of the peptide backbone, potentially inducing beta-turns or other stable secondary structures. This conformational restriction is a key strategy in the development of peptide-based therapeutics with enhanced biological activity and stability.

Structure

2D Structure

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5.C12H23N/c1-18(2,3)24-17(22)19-11-15(9-14(19)10-16(20)21)23-12-13-7-5-4-6-8-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,14-15H,9-12H2,1-3H3,(H,20,21);11-13H,1-10H2/t14-,15?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYMJEWNEXHWOX-QDVCFFRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1CC(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of Boc L Beta Homohydroxyproline Obzl Dcha into Complex Peptide and Peptidomimetic Constructs

Fundamental Principles of Peptide Synthesis Incorporating Non-Canonical Amino Acids

Chemical peptide synthesis is a stepwise process involving the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. peptide.com To ensure sequence fidelity and prevent unwanted side reactions, reactive functional groups not involved in the peptide bond formation must be temporarily masked with protecting groups. biosynth.com The synthesis of peptides containing non-canonical amino acids (ncAAs) like Boc-L-beta-Homohydroxyproline(OBzl)-DCHA follows these same fundamental principles, though often with added complexity. peptide.comyoutube.com

The two primary strategies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPS). nih.gov In both methods, a key consideration is the choice of protecting groups for the α-amino group and any reactive side chains. The most common orthogonal protection schemes are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategies. biosynth.comiris-biotech.dedu.ac.in The subject compound, with its N-terminal Boc group, is designed for the Boc/Bzl strategy, where the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl (B1604629) (Bzl) ether on the hydroxyproline (B1673980) side chain and the final peptide-resin linkage are cleaved with a stronger acid like hydrogen fluoride (B91410) (HF). iris-biotech.dechempep.com

The incorporation of ncAAs, particularly β-amino acids, can significantly influence the properties of the resulting peptide. peptide.com While chemical synthesis provides the flexibility to incorporate a vast array of such structures, their unique steric and electronic properties often necessitate modifications to standard synthesis protocols. youtube.comspringernature.com

Solution-Phase Peptide Synthesis Methodologies

Before the advent of SPPS, all peptides were synthesized in solution (SPS). springernature.com This classical approach involves coupling protected amino acids or peptide fragments in an appropriate organic solvent. After each step, the product must be isolated and purified, typically by crystallization or chromatography, before the next amino acid can be added. nih.gov

The main advantage of SPS is its scalability and the ability to fully characterize intermediates at each stage, ensuring high purity of the final product. nih.gov This makes it a viable method for the large-scale industrial production of shorter peptides. However, the process is extremely time-consuming and labor-intensive for longer peptides, and purification can be challenging, especially for molecules with similar properties. youtube.comnih.gov

For certain complex molecular architectures, such as the dimeric peptide biphalin, SPPS is not feasible and solution-phase synthesis remains the only viable option. springernature.com The incorporation of this compound in a solution-phase strategy would involve the same coupling and racemization-suppression principles described above, with the added challenge of isolating the growing peptide chain after each coupling and deprotection step.

Challenges and Innovations in the Chemical Assembly of Peptides Containing Sterically Hindered or Conformationally Biased Building Blocks

The incorporation of building blocks like this compound presents two primary challenges that can severely impact synthesis efficiency:

Steric Hindrance: The bulky nature of the protected amino acid can physically impede its approach to the N-terminus of the growing peptide chain, leading to slow or incomplete coupling reactions. This results in deletion sequences (peptides missing one or more amino acids) that are difficult to separate from the desired product. scripps.edu

Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic or β-sheet-forming sequences, it can fold back on itself and form intra- or intermolecular hydrogen bonds. This secondary structure formation can mask the N-terminal amine, preventing it from reacting with the incoming activated amino acid and effectively halting the synthesis.

To overcome these hurdles, several innovative strategies have been developed:

Advanced Coupling Reagents: As discussed, the development of highly reactive phosphonium (B103445) and aminium salt reagents (e.g., HATU, COMU) has been crucial for driving difficult couplings to completion. iris-biotech.de

Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate coupling and deprotection steps by increasing kinetic energy, helping to overcome activation barriers and disrupt peptide aggregation. nih.gov

Structure-Disrupting Derivatives: The strategic insertion of "pseudoproline" dipeptides or depsipeptides (containing an ester bond in the backbone) can temporarily introduce a kink in the peptide backbone. peptide.com This disrupts the hydrogen bonding patterns that lead to aggregation. The native amide bond is then reformed during the final acid cleavage step. peptide.com

By leveraging these advanced reagents and techniques, the successful synthesis of complex peptides and peptidomimetics containing challenging, conformationally biased building blocks like this compound is achievable.

Conformational Analysis and Structural Impact of Beta Homohydroxyproline Derivatives Within Peptide Architectures

Influence of Beta-Amino Acid Incorporation on Peptide Backbone Geometry and Dihedral Angles

The fundamental geometry of a peptide backbone is dictated by a series of dihedral angles along the polypeptide chain. In standard α-peptides, the key angles are phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). The introduction of a β-amino acid, such as β-homohydroxyproline, adds an extra methylene (B1212753) group to the backbone, creating a -N-Cβ-Cα-C'- linkage. This insertion expands the set of influential dihedral angles, introducing new degrees of rotational freedom.

The Ramachandran plot provides a visual representation of the energetically allowed combinations of φ and ψ angles for α-amino acid residues. wikipedia.org Specific regions of this plot correspond to common secondary structures like α-helices and β-sheets. proteopedia.org The unique cyclic structure of proline, an α-imino acid, already restricts its φ angle to a narrow range (approximately -60° to -75°), limiting its conformational possibilities. wikipedia.org

When a β-amino acid is introduced, the traditional Ramachandran plot is insufficient to describe the conformational space. The additional dihedral angles associated with the N-Cβ and Cβ-Cα bonds mean that a higher-dimensional plot would be required to map the allowed conformations fully. Research on β-peptides shows that they populate distinct regions of conformational space, often leading to unique and stable secondary structures not observed in α-peptides. The constraints imposed by the pyrrolidine (B122466) ring of β-homohydroxyproline, combined with the expanded backbone, lead to a unique conformational landscape that is both restricted by the ring and liberated by the extra methylene group. This allows peptides containing this residue to adopt specific, predictable folds that differ significantly from standard peptide structures.

| Secondary Structure | Typical φ Angle | Typical ψ Angle |

|---|---|---|

| Right-Handed α-Helix | -57° | -47° |

| Parallel β-Sheet | -119° | +113° |

| Antiparallel β-Sheet | -139° | +135° |

| Type I β-Turn (i+1) | -60° | -30° |

| Type I β-Turn (i+2) | -90° | 0° |

| Type II' β-Turn (i+1) | +60° | +30° |

| Type II' β-Turn (i+2) | +80° | 0° |

The five-membered pyrrolidine ring of proline and its analogues is not planar and exists in one of two primary puckered conformations: Cγ-endo (DOWN) or Cγ-exo (UP). nih.govnih.gov This nomenclature describes whether the γ-carbon atom is displaced on the same side (endo) or the opposite side (exo) of the ring relative to the carboxyl group. nih.gov The ring pucker is intrinsically linked to the cis/trans isomerism of the preceding peptide bond and significantly influences the local backbone conformation. biorxiv.org

In α-proline residues, the exo pucker is associated with more compact backbone conformations (like the α-helix), while the endo pucker favors more extended conformations and is often found in β-turns. nih.gov For β-proline oligopeptides, quantum mechanical calculations have shown that a Cγ-endo pucker is energetically more stable than the Cγ-exo state. frontiersin.org This preference is critical, as it further constrains the available conformational space of the peptide backbone. Substituents on the pyrrolidine ring, such as the hydroxyl group in homohydroxyproline, can introduce additional steric and electronic effects that modulate this puckering equilibrium, thereby providing a powerful tool for fine-tuning peptide structure. biorxiv.orgnih.gov

| Residue Type / Context | Favored Pucker | Prevalence / Note |

|---|---|---|

| cis-Proline (in proteins) | DOWN (Cγ-endo) | ~89% of residues nih.govresearchgate.net |

| trans-Proline in α-helices | UP (Cγ-exo) | ~79% of residues nih.govresearchgate.net |

| β-Proline (calculated) | Cγ-endo | More stable by 1.2-2.8 kcal/mol frontiersin.org |

Induction and Stabilization of Specific Secondary Structures by Beta-Homohydroxyproline Residues

The unique conformational constraints of β-homohydroxyproline make it an excellent building block for designing "foldamers"—non-natural oligomers that adopt stable, well-defined secondary structures. By directing the folding of a peptide chain into a specific conformation, these residues can be used to create novel architectures with tailored functions.

β-turns are compact structures that reverse the direction of the polypeptide chain, typically involving four amino acid residues. They are critical elements in globular proteins and are essential for the formation of antiparallel β-sheets in β-hairpins. uwec.edulibretexts.org Proline and its derivatives are potent inducers of β-turns due to their rigid cyclic structure, which is ideally suited to occupy the i+1 position of the turn. uwec.edubiorxiv.org

The incorporation of a β-homohydroxyproline residue can further stabilize these motifs. The constrained ring system helps to lock the peptide backbone into the tight reversal of direction required for a turn. This makes β-homohydroxyproline analogues valuable components in the design of stable β-hairpins, which are simple, yet functionally diverse, protein motifs. nih.govwikipedia.org By enforcing a specific turn conformation, the residue acts as a nucleation site, facilitating the folding and hydrogen bonding between the two flanking β-strands. wikipedia.org

Side-Chain Topography and its Contribution to Overall Peptide Conformation

Firstly, as an integral part of the backbone, the cyclic nature of the side chain imposes significant steric constraints on the main chain's dihedral angles, as discussed previously. Secondly, the substituent on the ring—in this case, a benzyloxy (OBzl) group protecting a hydroxyl function—projects from this constrained backbone. The orientation of this side chain is determined by the ring pucker and the local backbone geometry. This predictable positioning is a key advantage in rational drug design, as it allows for the precise placement of functional groups in three-dimensional space to interact with biological targets. While the bulky OBzl group primarily contributes through steric interactions, the underlying hydroxyl group, upon deprotection, can act as a hydrogen bond donor or acceptor, further stabilizing specific conformations or mediating intermolecular interactions. expasy.orgfccc.edu

Computational Chemistry and Molecular Dynamics Simulations for Conformational Prediction and Elucidation

The integration of computational chemistry and molecular dynamics (MD) simulations provides a powerful framework for predicting and elucidating the conformational landscape of complex molecules like Boc-L-beta-Homohydroxyproline(OBzl)-DCHA and its impact on peptide architectures. These in silico approaches offer atomic-level insights that complement experimental data, enabling a deeper understanding of the structural propensities of modified amino acids.

Molecular dynamics simulations are employed to explore the dynamic behavior of peptides containing beta-homohydroxyproline derivatives in a simulated physiological environment, typically in the presence of explicit solvent molecules. researchgate.net MD simulations can predict the solution structures of cyclic peptides and other modified peptide systems, providing valuable information on their conformational ensembles. acs.org By simulating the movements of atoms over time, MD can reveal the formation and stability of secondary structures such as β-turns, helices, and sheets, which are often induced or stabilized by the presence of conformationally constrained amino acids like beta-homohydroxyproline. nih.gov

The introduction of a beta-amino acid, such as a beta-homoproline derivative, into a peptide backbone has a profound impact on its secondary structure. Due to the additional methylene group in the backbone of β-amino acids, peptides containing them can adopt novel helical and sheet structures not accessible to natural peptides. researchgate.net Computational studies on oligomers of beta-proline have shown a preference for the formation of stable, well-defined helical structures. nih.gov Specifically, these studies have indicated that oligomers of (S)-pyrrolidine-3-carboxylic acid (a beta-proline) favor left-handed helices with cis-peptide bonds and right-handed helices with trans-peptide bonds. nih.gov This is a reversal of the relationship observed in alpha-proline helices. nih.gov

The predictive power of these computational methods is particularly valuable in the rational design of peptidomimetics with specific structural and functional properties. By understanding the conformational biases imparted by this compound, researchers can strategically incorporate this amino acid into peptide sequences to stabilize desired secondary structures, enhance proteolytic stability, or improve binding affinity to biological targets.

Detailed Research Findings from Computational Studies:

Computational studies on model peptides containing proline and its derivatives have provided key insights into their conformational behavior. For instance, DFT and Hartree-Fock calculations on model dipeptides have been used to map the potential energy surface as a function of the backbone dihedral angles. researchgate.net These studies have quantified the relative energies of different conformations, highlighting the stabilizing effects of intramolecular hydrogen bonds and the influence of the solvent environment. researchgate.netscirp.org

The following table summarizes typical conformational parameters for proline and related cyclic amino acids, derived from computational and experimental studies. While specific values for this compound are not available in the cited literature, the data for related compounds provide a reasonable approximation of its expected conformational preferences.

| Parameter | Proline | Hydroxyproline (B1673980) | Beta-Proline (in oligomers) | Expected Impact of Beta-Homohydroxyproline |

| Ring Pucker | Cγ-exo and Cγ-endo | Cγ-exo or Cγ-endo, influenced by substituent | Influences helical handedness | Strong preference for a specific pucker due to bulky substituents |

| φ Dihedral Angle | Restricted to ~ -60° | Restricted, similar to proline | Influences helical structure | Significantly restricted, leading to defined backbone geometry |

| ψ Dihedral Angle | More flexible than φ | Influenced by ring pucker | Influences helical structure | Restricted, contributing to stable secondary structures |

| ω Dihedral Angle (Peptide Bond) | Can be cis or trans | Predominantly trans, but cis is accessible | Can be cis or trans, determining helical handedness | Can adopt both cis and trans, influencing local conformation |

| Induced Secondary Structure | β-turns, Polyproline helices | β-turns, collagen triple helix | Defined helical structures | Potentially stable helices and turns |

Molecular dynamics simulations on peptides containing proline-rich sequences have also been instrumental in understanding complex conformational dynamics, such as the slow isomerization between cis and trans peptide bonds. frontiersin.org Advanced sampling techniques in MD, such as Gaussian accelerated molecular dynamics, have been used to overcome the high energy barrier of this process and provide a more complete picture of the conformational landscape of proline-containing peptides. frontiersin.org

Application of Boc L Beta Homohydroxyproline Obzl Dcha in Peptidomimetic Design and Scaffold Engineering

Design Principles for Peptidomimetics Utilizing Conformationally Constrained Amino Acids

The foundational principle behind using conformationally constrained amino acids is to reduce the entropic penalty associated with the binding of a flexible peptide to its target receptor. nih.gov Natural peptides exist in a solution as an ensemble of different conformations, and only a specific one is typically responsible for biological activity. By incorporating rigid structural elements, such as the cyclic framework provided by homohydroxyproline derivatives, the peptide backbone is locked into a more defined three-dimensional shape. nih.gov This pre-organization can significantly enhance binding affinity, improve selectivity for the target receptor, and increase resistance to enzymatic degradation by proteases. nih.govpnas.org

A primary goal of rational peptidomimetic design is to replicate the essential spatial arrangement of amino acid side chains—the pharmacophore—that is responsible for a natural peptide's activity. This involves mimicking key secondary structures such as α-helices, β-sheets, and β-turns, which are critical for mediating protein-protein interactions. nih.govexpasy.org Conformationally constrained amino acids, including proline analogues and β-amino acids like homohydroxyproline, are instrumental in this effort. acs.orgresearchgate.net

Table 1: Defining Dihedral Angles for Common Peptide Secondary Structures

| Secondary Structure | Typical Φ Angle | Typical Ψ Angle | Key Characteristics |

|---|---|---|---|

| α-Helix (Right-Handed) | -57° to -70° | -47° to -50° | Repeating structure with 3.6 residues per turn; stabilized by i to i+4 hydrogen bonds. expasy.org |

| β-Sheet (Antiparallel) | ~ -139° | ~ +135° | Extended peptide chains linked laterally by hydrogen bonds. expasy.org |

| β-Sheet (Parallel) | ~ -119° | ~ +113° | Extended peptide chains linked laterally by hydrogen bonds. |

| Type I β-Turn | i+1: -60°, i+2: -90° | i+1: -30°, i+2: 0° | Four-residue chain reversal stabilized by an i to i+3 hydrogen bond. expasy.org |

| Type II β-Turn | i+1: -60°, i+2: +80° | i+1: +120°, i+2: 0° | Often contains a glycine (B1666218) at position i+2. |

Several strategies have been developed to enhance the rigidity and metabolic stability of peptide-based molecules. The incorporation of N-alkylamino acids, such as proline and its derivatives, is a common approach that not only restricts backbone rotation but also improves pharmacological properties by increasing membrane permeability and decreasing susceptibility to proteases. pnas.orgnih.gov Other methods include:

Side-Chain Cyclization: Covalently linking amino acid side chains to form lactam bridges or hydrocarbon "staples" can stabilize α-helical conformations. nih.gov

Backbone Modification: Introducing non-natural elements like aza-amino acids or β-amino acids alters the peptide backbone, influencing folding preferences and providing resistance to enzymatic cleavage. acs.orgresearchgate.net

Introduction of Steric Hindrance: Incorporating α,α-disubstituted amino acids, such as α-methylproline, introduces steric constraints that limit the available conformational space.

Global Cyclization: Linking the N- and C-termini of a peptide creates a cyclic structure, which significantly reduces flexibility and can enhance both stability and binding affinity. rsc.org

Building blocks like Boc-L-beta-Homohydroxyproline(OBzl)-DCHA are particularly useful as they combine the features of a β-amino acid (which introduces an extra carbon into the backbone, leading to different folding patterns) with the inherent rigidity of the proline ring structure. acs.org This dual characteristic offers a powerful tool for creating novel and stable peptidomimetic architectures.

Functionalization of Peptidomimetic Scaffolds Incorporating Homohydroxyproline Analogues

Peptidomimetic scaffolds built with homohydroxyproline analogues are not merely static structures; they are platforms that can be further functionalized to enhance or introduce new properties. The hydroxyl group present on the homohydroxyproline ring is a key site for chemical modification. researchgate.net This functional handle allows for the attachment of various molecular entities, such as imaging agents, cytotoxic drugs for targeted delivery, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic profiles.

The synthesis of these scaffolds can be designed from the outset using customized building blocks where the hydroxyl group has been pre-functionalized. Alternatively, post-synthetic modification of the scaffold can be performed. Methodologies have been developed to convert hydroxyproline (B1673980) units within a peptide into more complex structures like hexahydropyrimidines, which can induce specific turns or even create reversed peptide sequences within the scaffold. acs.org Furthermore, the proline ring itself can be part of a larger, more complex scaffold. For instance, tricyclic peptidomimetic scaffolds have been synthesized by combining trans-4-hydroxy-L-proline with other chiral molecules, like tartaric acid, to create highly rigid structures with a fixed spatial arrangement of functional groups. researchgate.net In some contexts, proline-containing scaffolds have been designed to be responsive to specific biological environments, such as the oxidative conditions found in areas of chronic inflammation, leading to controlled degradation and release of therapeutics. nih.gov

Development of Self-Assembled Peptide and Peptidomimetic Nanostructures

The rational design principles used for creating bioactive molecules can be extended to the field of materials science for the development of self-assembled nanostructures. Peptides and peptidomimetics can be engineered to spontaneously organize into well-defined nanoscale architectures like nanofibers, nanotubes, vesicles, and hydrogels. rsc.orgnih.gov This bottom-up fabrication process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. rsc.org

The incorporation of conformationally constrained amino acids like proline and its analogues can precisely control the resulting nanostructure. For instance, the amphiphilic design of peptides, featuring alternating hydrophobic and hydrophilic residues, often leads to the formation of β-sheets that drive the assembly process. nih.gov Introducing a proline derivative, which is known to act as a "β-sheet breaker," can disrupt this assembly or modulate the morphology of the resulting nanostructures, leading to the formation of twisted nanofibers or nanoribbons instead of uniform fibers. nih.gov The inherent rigidity of the homohydroxyproline backbone can be exploited to create more ordered and stable nanostructures. These materials have significant potential in biomedical applications, including as scaffolds for tissue engineering, vehicles for drug delivery, and as antimicrobial agents. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| trans-4-hydroxy-L-proline | Hyp |

| Polyethylene glycol | PEG |

Advanced Spectroscopic and Structural Characterization of Boc L Beta Homohydroxyproline Obzl Dcha and Its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution. imrpress.com For Boc-L-beta-Homohydroxyproline(OBzl)-DCHA and its peptide derivatives, NMR provides detailed information on atomic connectivity, spatial proximities, dihedral angles, and conformational equilibria. nih.gov

The foundational step in any NMR-based structural analysis is the unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts to specific atoms within the molecule. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR: Provides information on the chemical environment of protons. The integration of signals corresponds to the number of protons, and splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR: Reveals the chemical environment of each carbon atom.

COSY: Identifies protons that are coupled to each other, typically through two or three bonds.

HSQC: Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbons based on their attached protons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

The resulting resonance assignments provide a definitive confirmation of the covalent structure of the molecule.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 | Characteristic singlet for the tert-butyl group. |

| Boc (C=O) | - | ~155.0 | Carbonyl of the carbamate (B1207046). |

| Proline Cα | ~3.5-3.7 (m, 1H) | ~58-60 | Adjacent to the nitrogen atom. |

| Proline Cβ | ~2.0-2.2 (m, 1H) | ~35-37 | Position of the homohydroxyproline extension. |

| Proline Cγ | ~4.0-4.2 (m, 1H) | ~70-72 | Carbon bearing the OBzl group. |

| Proline Cδ | ~3.4-3.6 (m, 2H) | ~54-56 | Ring carbon adjacent to nitrogen. |

| Proline C=O | - | ~172-174 | Carboxylic acid carbonyl. |

| Benzyl (B1604629) (CH₂) | ~4.5 (s, 2H) | ~71-73 | Methylene (B1212753) group of the benzyl ether. |

| Benzyl (Aromatic) | ~7.2-7.4 (m, 5H) | ~127-137 | Aromatic protons and carbons. |

Once resonances are assigned, NMR can be used to define the molecule's 3D conformation. For peptides containing β-amino acids, the backbone is defined by three dihedral angles: φ, ψ, and θ. nih.gov

Inter-Residue Proximities: Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for structural calculations.

Dihedral Angles: Information about dihedral angles is obtained primarily from scalar (J) couplings between nuclei. The magnitude of the three-bond coupling constant (³J) between two protons, for instance, is related to the intervening dihedral angle by the Karplus equation. By measuring ³J values from high-resolution 1D or 2D NMR spectra, key backbone and side-chain torsion angles can be restrained. illinois.eduacs.org For solid-state samples, more advanced techniques can be used to measure torsion angles directly. nih.govresearchgate.net

The peptide bond preceding a proline residue (Xaa-Pro) is unique in that it can adopt both cis and trans conformations, with the energy barrier between them being relatively small. acs.org This isomerization is a slow process on the NMR timescale, resulting in the appearance of two distinct sets of NMR signals for the residues near the proline, corresponding to the two isomers. researchgate.netimrpress.com

NMR spectroscopy is the primary method for characterizing this equilibrium. imrpress.com

Identification: The presence of doubled peaks in ¹H and ¹³C spectra for residues adjacent to the β-homohydroxyproline is a clear indicator of cis/trans isomerization.

Quantification: The ratio of the two isomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.

Assignment: The most reliable indicator for assigning the isomers is the chemical shift difference between the Cβ and Cγ carbons of the proline ring in the ¹³C NMR spectrum. imrpress.com 2D NOESY spectra can also distinguish between the isomers based on the characteristic distances between the α-proton of a residue and the δ-protons of the subsequent cis or trans proline. imrpress.com

The study of this equilibrium is crucial, as the different conformational states can lead to different biological functions or properties of the peptide conjugate. imrpress.comresearchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. springernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org Peptide bonds arranged in regular secondary structures, such as α-helices, β-sheets, and polyproline II (PPII) helices, produce distinctive CD spectra. creative-proteomics.com

α-Helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Polyproline II (PPII) Helix: A left-handed helix common for proline-rich sequences, which displays a strong negative band around 204 nm and a weak positive band around 228 nm. researchgate.netnih.gov

Unordered/Random Coil: Typically shows a strong negative band below 200 nm. nih.gov

By analyzing the CD spectrum of a peptide conjugate, the percentage of each secondary structural element can be estimated, offering insight into how the incorporation of the β-amino acid either preserves or perturbs the native structure. americanpeptidesociety.org

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Polyproline II (PPII) Helix | ~228 | ~204 |

| Random Coil | ~212 (weak) | ~198 |

X-ray Crystallography for High-Resolution Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. scirp.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides information about the electron density within the crystal, from which a detailed atomic model can be built.

For this compound, a crystal structure would provide unambiguous data on:

Bond lengths and angles: Precise measurements of the covalent geometry.

Conformation: The exact dihedral angles of the pyrrolidine (B122466) ring (ring pucker) and the orientation of the Boc and OBzl protecting groups.

Stereochemistry: Absolute confirmation of the stereocenters.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding and van der Waals interactions involving the DCHA counter-ion.

This high-resolution solid-state structure serves as a crucial reference point for validating and refining the conformational models derived from solution-state NMR studies. illinois.edu

| Parameter | Typical Value/Information |

|---|---|

| Chemical Formula | C₃₀H₄₈N₂O₅ |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Resolution (Å) | e.g., 1.0 Å |

| R-factor / R-free | Measures of model quality (e.g., < 0.05) |

| Bond Lengths/Angles | Provided with high precision (e.g., C-C = 1.54 Å) |

Mass Spectrometry (MS) Techniques for Molecular Weight Verification and Sequence Confirmation of Peptide Conjugates

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is indispensable for confirming the identity and purity of synthetic compounds and for the structural analysis of biopolymers like peptides. jchemrev.com

Molecular Weight Verification: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the molecule without significant fragmentation. The resulting mass spectrum provides a highly accurate measurement of the molecular weight of this compound, confirming its successful synthesis.

Sequence Confirmation of Peptide Conjugates: Tandem mass spectrometry (MS/MS) is the definitive method for confirming the amino acid sequence of a peptide. libretexts.orgthermofisher.com In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). libretexts.org The peptide backbone typically breaks at the amide bonds, generating a series of fragment ions known as b- and y-ions.

b-ions: Contain the N-terminus of the peptide.

y-ions: Contain the C-terminus of the peptide.

By analyzing the mass differences between consecutive ions in the b- and y-ion series, the sequence of amino acids can be reconstructed. libretexts.org This method unequivocally confirms the successful incorporation of the β-homohydroxyproline residue at the correct position within the peptide chain and can also identify any other post-translational modifications. rsc.orgnih.gov

| Fragment Ion | Calculated m/z | Sequence Information |

|---|---|---|

| b₁ | 58.03 | Gly |

| b₂ | 307.15 | Gly-[-Hhp(OBzl)] |

| y₁ | 90.05 | Ala |

| y₂ | 339.17 | [-Hhp(OBzl)]-Ala |

| Precursor [M+H]⁺ | 378.18 | Gly-[-Hhp(OBzl)]-Ala |

*Note: \-Hhp(OBzl) represents the L-beta-Homohydroxyproline(OBzl) residue.*Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy) for Amide Conformation Studies

The analysis of a peptide's infrared spectrum primarily focuses on the characteristic amide bands. leibniz-fli.de The Amide I band, which is the most intense and diagnostically useful absorption band in proteins, is located in the 1600–1700 cm⁻¹ region. leibniz-fli.denih.gov This band originates mainly from the C=O stretching vibration (70-85%) of the peptide backbone's amide group. leibniz-fli.de The precise frequency of the Amide I band is exceptionally sensitive to the peptide's secondary structure; for example, α-helical structures typically show a strong absorption near 1650 cm⁻¹, whereas β-sheets are characterized by a prominent band around 1630 cm⁻¹. longdom.org

The Amide II band, found between 1510 cm⁻¹ and 1580 cm⁻¹, is more complex, arising from a combination of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%). leibniz-fli.deresearchgate.net While also conformationally sensitive, its interpretation is less direct than that of the Amide I band. researchgate.net

For a molecule like this compound, FT-IR spectroscopy offers a means to probe the conformational tendencies imposed by its unique structural features. The spectrum of this compound would be a composite of vibrations from its constituent parts:

The Boc Group: The tert-butyloxycarbonyl (Boc) protecting group exhibits a strong and characteristic C=O stretching vibration from its carbamate functional group, typically found in the region of 1690-1710 cm⁻¹.

The DCHA Salt: The presence of the dicyclohexylamine (B1670486) (DCHA) counterion means the carboxylic acid is in its carboxylate salt form. This will produce a strong, broad asymmetric stretching band for the -COO⁻ group, generally observed between 1560-1620 cm⁻¹.

The Proline Analog Ring: The rigid five-membered ring of the homohydroxyproline derivative restricts the available conformational space of the peptide backbone when it is incorporated into a peptide chain, similar to the effect of proline. nih.gov This conformational constraint influences the φ (phi) torsion angle and can promote the formation of specific secondary structures like β-turns. nih.gov

When this compound is integrated into a peptide conjugate, FT-IR spectroscopy becomes a valuable tool for assessing the structural impact of this non-canonical β-amino acid. scirp.org By analyzing the position, shape, and deconvolution of the Amide I band of the resulting peptide, researchers can determine the relative populations of α-helices, β-sheets, β-turns, and random coil structures. nih.gov The introduction of the β-amino acid may induce or stabilize particular folds, and these conformational changes are directly reflected in the vibrational spectrum. scirp.org

Detailed Research Findings

FT-IR analysis allows for the quantitative assessment of peptide secondary structures. The data compiled from numerous studies on model peptides and proteins provide a reliable basis for interpreting the spectra of novel peptide conjugates. The characteristic frequency ranges for various secondary structures and relevant functional groups are summarized in the table below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Assignment |

|---|---|---|

| Amide I (C=O stretch) | ~1650 - 1658 | α-Helix longdom.org |

| Amide I (C=O stretch) | ~1620 - 1640 | β-Sheet nih.gov |

| Amide I (C=O stretch) | ~1660 - 1680 | β-Turn nih.gov |

| Amide I (C=O stretch) | ~1640 - 1650 | Random Coil nih.gov |

| Amide II (N-H bend, C-N stretch) | ~1510 - 1580 | General Amide (α-Helix / β-Sheet) leibniz-fli.deresearchgate.net |

| Boc Group (C=O stretch) | ~1690 - 1710 | Carbamate Carbonyl |

| Carboxylate (asymmetric C=O stretch) | ~1560 - 1620 | DCHA Salt Form |

Note: The precise frequencies are sensitive to the specific molecular environment, including solvent, concentration, and hydrogen bonding patterns.

In studying a peptide conjugate of this compound, researchers would acquire its FT-IR spectrum and carefully analyze the Amide I region. Curve fitting and deconvolution methods are often applied to this complex band to quantify the percentage of each type of secondary structure. This quantitative data is invaluable for establishing structure-function relationships, guiding the design of peptides with specific conformational properties.

Q & A

Q. Key Variables :

| Parameter | Impact |

|---|---|

| pH Control | Prevents undesired ester cleavage |

| Catalyst Activity | Determines hydrogenation efficiency |

| Temperature | Affects reaction kinetics and by-product formation |

How should researchers characterize this compound to confirm structural integrity?

Basic Question

A multi-technique approach is recommended:

- NMR Spectroscopy : Compare chemical shifts (e.g., δ 1.4 ppm for Boc tert-butyl groups) with reference data .

- HPLC-MS : Verify molecular weight (444.44 g/mol) and purity (≥98%) .

- Elemental Analysis : Confirm C, H, N composition against theoretical values (C: 59.98%, H: 7.41%, N: 6.30%) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectral regions .

How can researchers optimize the hydrogenation step during synthesis to minimize side reactions?

Advanced Question

- Catalyst Screening : Test Pd/C vs. PtO₂ for selectivity in benzyl group removal. Pd/C often reduces over-hydrogenation risks .

- Solvent Optimization : Use ethanol/water mixtures to improve solubility and reduce aggregation .

- Reaction Monitoring : Employ TLC or in-situ IR to detect intermediate formation and terminate reactions at optimal conversion .

Q. Data Contradiction Example :

| Catalyst | Benzyl Group Removal (%) | By-Products (%) |

|---|---|---|

| Pd/C | 95 | <2 |

| PtO₂ | 85 | 8 |

What strategies address stereochemical inconsistencies in this compound derivatives?

Advanced Question

- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .

- X-ray Crystallography : Resolve ambiguous configurations by analyzing crystal structures of DCHA salts .

- Dynamic NMR : Detect slow conformational exchanges in proline ring systems at low temperatures .

Case Study : A 2024 study resolved β-homohydroxyproline vs. γ-isomer ambiguity using NOE correlations in DMSO-d₆ .

What is the role of the DCHA counterion in stabilizing the compound during peptide synthesis?

Basic Question

- Solubility Enhancement : DCHA improves solubility in organic solvents (e.g., DCM, THF), facilitating coupling reactions .

- Acid Sensitivity : The DCHA salt protects the Boc group from premature deprotection under mildly acidic conditions .

Advanced Application : In solid-phase synthesis, DCHA salts reduce aggregation by preventing interchain hydrogen bonding .

How can competing esterification pathways be controlled during synthesis?

Advanced Question

- Selective Reagents : Use HOBt/DCC coupling to minimize racemization at the β-position .

- Temperature Gradients : Perform stepwise reactions (0°C for activation, 25°C for coupling) to favor desired ester formation .

- By-Product Analysis : Monitor nitrobenzyl ester (ONb) formation via LC-MS and adjust stoichiometry of Z-Asp(OBu*)ONb intermediates .

What are the recommended storage conditions to prevent decomposition of this compound?

Basic Question

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity : Protect from UV exposure using amber glassware .

- Stability Data :

| Condition | Degradation Over 6 Months |

|---|---|

| –20°C | <5% |

| 25°C | 15–20% |

What decomposition pathways are observed under prolonged storage, and how are they analyzed?

Advanced Question

- Hydrolysis : Trace water hydrolyzes the OBzl ester to form free hydroxyproline. Detect via LC-MS (m/z shift +18) .

- Oxidation : β-Homoproline’s secondary alcohol oxidizes to ketone under aerobic conditions. Confirm via IR (C=O stretch at 1700 cm⁻¹) .

- Mitigation : Add molecular sieves to absorb moisture and use nitrogen-purged vials .

How does the β-homoproline backbone influence peptide conformational stability compared to natural proline?

Advanced Question

- Helical Propensity : The extended β-homoproline ring increases α-helix stabilization by 30% in model peptides (CD spectroscopy data) .

- Aggregation Resistance : β-Homoproline reduces β-sheet formation in amyloidogenic sequences (ThT fluorescence assays) .

Design Implication : Use β-homoproline in therapeutic peptides requiring enhanced proteolytic stability .

What computational tools predict the compatibility of this compound in novel peptide sequences?

Advanced Question

- Molecular Dynamics (MD) : Simulate peptide folding with AMBER force fields to assess steric clashes .

- Docking Studies : Predict binding affinity changes when substituting natural proline with β-homoproline in receptor-ligand systems .

- Software Recommendations : Schrödinger Suite for MM-GBSA calculations or Rosetta for backbone optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。